N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound belonging to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the sec-butylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazole ring with sec-butylthiol.
Attachment of the benzamide moiety: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sec-butylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways to explore new chemical spaces.
Biology
Biologically, N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has shown potential as an enzyme inhibitor. It can be used in the study of enzyme kinetics and the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole ring.
Mechanism of Action
The mechanism of action of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The sec-butylthio group and the benzamide moiety can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- N-((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Uniqueness
Compared to its analogs, N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibits enhanced biological activity due to the bulkier sec-butylthio group, which can improve binding interactions with biological targets. This makes it a more potent candidate for drug development and other applications.
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h5-13,15H,4,14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWPWMSJUAVTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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